molecular formula C12H11ClO3 B14310734 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one CAS No. 116854-70-7

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one

Cat. No.: B14310734
CAS No.: 116854-70-7
M. Wt: 238.66 g/mol
InChI Key: RWMRBNNWQLUEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one typically involves the chloromethylation of 7-ethoxy-2H-1-benzopyran-2-one. This can be achieved through the reaction of 7-ethoxy-2H-1-benzopyran-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction conditions usually require maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of phenoxy derivatives.

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohol derivatives.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function . This compound can inhibit certain enzymes or receptors, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-7-ethoxy-2H-1-benzopyran-2-one is unique due to its benzopyran core structure, which imparts specific biological activities and chemical reactivity

Properties

CAS No.

116854-70-7

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

4-(chloromethyl)-7-ethoxychromen-2-one

InChI

InChI=1S/C12H11ClO3/c1-2-15-9-3-4-10-8(7-13)5-12(14)16-11(10)6-9/h3-6H,2,7H2,1H3

InChI Key

RWMRBNNWQLUEFX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=CC(=O)O2)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.